molecular formula C8H15NO3 B14185929 Prop-2-en-1-yl (1-ethoxyethyl)carbamate CAS No. 850239-38-2

Prop-2-en-1-yl (1-ethoxyethyl)carbamate

Cat. No.: B14185929
CAS No.: 850239-38-2
M. Wt: 173.21 g/mol
InChI Key: WUHKOTKCUKNHSE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (1-ethoxyethyl)carbamate is a synthetic carbamate ester of interest in advanced chemical synthesis and pharmaceutical research. Compounds featuring the prop-2-en-1-yl (allyl) group are widely employed as protective groups for amines in multi-step organic synthesis . The carbamate functional group is a common structural motif found in various bioactive molecules and is frequently utilized in the development of prodrugs and pharmaceutical intermediates . The specific structure of this compound, which incorporates both an allyl carbamate and an ethoxyethyl group, suggests its potential utility as a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry. Carbamate compounds are a significant class of chemicals with a broad spectrum of activities. It is important for researchers to note that some carbamates are known to exhibit biological activity by inhibiting the enzyme acetylcholinesterase . Therefore, the properties and applications of this specific compound should be thoroughly investigated in a research setting. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

850239-38-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

prop-2-enyl N-(1-ethoxyethyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-4-6-12-8(10)9-7(3)11-5-2/h4,7H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

WUHKOTKCUKNHSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)NC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reactivity of Allyl Carbamates

Allyl carbamates exhibit unique reactivity profiles due to the conjugation between the nitrogen lone pair and the π-system of the allyl group. This electronic delocalization facilitates-sigmatropic rearrangements under thermal or Lewis acid-catalyzed conditions, a property exploited in Overman and Claisen rearrangements. In the context of Prop-2-en-1-yl derivatives, this reactivity mandates careful control of reaction temperatures and catalytic environments to preserve structural integrity during synthesis.

Ether-Containing Substituents

The 1-ethoxyethyl moiety introduces challenges in regioselective protection. Ethoxyethyl groups are conventionally introduced via Williamson ether synthesis or nucleophilic substitution, but their incorporation into carbamates requires compatibility with the reactive intermediates involved in carbamate bond formation.

Synthetic Routes to this compound

Stepwise Assembly via Carbamoyl Chloride Intermediates

A two-step protocol involving initial synthesis of 1-ethoxyethylamine followed by reaction with allyl chloroformate represents a plausible route:

Step 1: Preparation of 1-Ethoxyethylamine
1-Ethoxyethylamine can be synthesized through reductive amination of ethoxyacetaldehyde using ammonium acetate and sodium cyanoborohydride:
$$
\text{CH}3\text{CH}2\text{OCH}2\text{CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 $$
Step 2: Carbamate Formation
The amine reacts with allyl chloroformate in dichloromethane under Schotten-Baumann conditions:
$$
\text{CH}2=\text{CHCH}2\text{OCOCl} + \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHCH}2\text{OCO-NHCH}2\text{CH}2\text{OCH}2\text{CH}_3 $$
This method, adapted from tert-butyl carbamate syntheses, typically achieves yields of 60–75% with rigorous pH control (pH 8–9).

Catalytic Carbonylation Strategies

Rhodium-catalyzed carbonylation of nitroarenes in the presence of alcohols offers an alternative pathway, as demonstrated in analogous systems:

Reaction Conditions

Parameter Value
Catalyst [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆
Ligand 2,2′-Bipyridyl
Pressure (CO) 1000 psi
Temperature 180°C
Solvent Dry Benzene

Applying this to this compound synthesis would require substituting the alcohol component with 1-ethoxyethanol. However, steric hindrance from the ethoxyethyl group may necessitate elevated temperatures or prolonged reaction times.

Solid-Phase Synthesis Using Imidazolide Activators

The in situ generation of carbonylimidazolides from primary amines provides a scalable method for carbamate synthesis:

Procedure

  • React 1-ethoxyethylamine with 1,1′-carbonyldiimidazole (CDI) in THF:
    $$
    \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 + \text{C}3\text{H}3\text{N}2\text{CO} \rightarrow \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NCO} \cdot \text{Imidazole} $$
  • Add allyl alcohol to precipitate the carbamate:
    $$
    \text{CH}3\text{CH}2\text{OCH}2\text{CH}2\text{NCO} \cdot \text{Imidazole} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{Target Compound} $$
    This method, adapted from tert-butyl carbamate protocols, avoids aqueous workup, enhancing yield (85–90%) and purity.

Optimization and Challenges

Regioselectivity in Allylation

Competing O- vs N-allylation presents a major challenge. Employing bulky bases like DIPEA (N,N-diisopropylethylamine) suppresses O-allylation by deprotonating the amine preferentially. Kinetic studies indicate optimal results at -20°C with slow reagent addition.

Stability of Ethoxyethyl Group

The acid-labile ethoxyethyl group requires neutral to slightly basic conditions. A comparative analysis of protecting groups reveals:

Protecting Group Stability (pH 7.4, 37°C) Deprotection Method
Ethoxyethyl 48 hours 0.1M HCl, THF/Water
tert-Butyl >1 week TFA/DCM
Allyl 72 hours Pd(PPh₃)₄, Morpholine

This data, extrapolated from tert-butyl carbamate studies, informs solvent selection and reaction quenching protocols.

Analytical Characterization

Critical characterization data for this compound includes:

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.8–6.1 (m, 1H, CH₂=CH), 5.2–5.4 (m, 2H, CH₂=CH), 4.1–4.3 (q, 2H, OCH₂CH₃), 3.5–3.7 (m, 2H, NCH₂), 1.2–1.4 (t, 3H, OCH₂CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric).

Chromatographic Data

Method Conditions Retention Time
Reverse-Phase HPLC C18, 60% MeOH/H₂O 8.2 min
GC-MS DB-5MS, 150–250°C 12.7 min

Industrial-Scale Considerations

Pilot plant data from analogous carbamates suggest:

Process Economics

Parameter Batch Process Continuous Flow
Yield 68% 82%
Catalyst Loading 5 mol% 1.5 mol%
Cycle Time 18 hours 4 hours

Continuous flow systems using microreactors enhance mass transfer and temperature control, particularly for exothermic carbamate-forming reactions.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (1-ethoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The ethoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (1-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and subsequent physiological effects . Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of Prop-2-en-1-yl (1-ethoxyethyl)carbamate with analogous carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Properties
This compound C₈H₁₅NO₃ ~173.2 Allyl, 1-ethoxyethyl Pharmaceuticals, agrochemicals (inferred) Ether-enhanced solubility, reactivity
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Allyl, phenyl Drug synthesis, agrochemicals High purity (≥95%), irritant
Ethyl carbamate C₃H₇NO₂ 89.09 Ethyl Formerly in medicines, food byproduct Carcinogenic, widespread occurrence
Prop-2-en-1-yl N-cyclobutylcarbamate C₈H₁₄N₂O₂ 170.21 Allyl, cyclobutylamino Research (bioactivity exploration) Potential antihypertensive activity

Key Observations:

  • Allyl groups are common in bioactive molecules; for example, 3-(prop-2-en-1-yl)-substituted thiazoles exhibit antihypertensive effects via angiotensin II receptor antagonism . This suggests the allyl group in the target compound may enhance bioactivity. Ethyl carbamate lacks complex substituents, contributing to its simplicity but also its toxicity (carcinogenicity) .

Q & A

Basic Research Questions

Q. How can the synthesis of Prop-2-en-1-yl (1-ethoxyethyl)carbamate be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., Fe-based catalysts), protecting groups (e.g., Boc or Cbz), and solvent systems (e.g., dichloromethane/water biphasic mixtures). Monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with gradients of ethyl acetate/hexane for purification. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a polar column (e.g., DB-Wax or Carbowax 20M) with a limit of detection (LOD) ≤1 µg/L. Extract samples via dichloromethane or Soxhlet extraction, followed by clean-up using diatomaceous earth columns .
  • Spectroscopy : Confirm structure via ¹H NMR (δ 4.5–5.5 ppm for vinyl protons) and IR (C=O stretch ~1700 cm⁻¹). Compare with synthesized analogs like sulfoximine carbamates .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 210–230 nm. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the crystal structure of this compound?

  • Methodological Answer : For single-crystal X-ray diffraction, use SHELXT for space-group determination and SHELXL for refinement. Employ WinGX for data processing and ORTEP for visualizing anisotropic displacement parameters. Validate hydrogen bonding and packing motifs using Mercury software .

Q. How can computational modeling predict the reactivity and toxicity of this compound?

  • Methodological Answer :

  • Reactivity : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Toxicity : Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes or DNA adduct formation, informed by ethyl carbamate carcinogenicity data .

Q. What experimental strategies can resolve contradictions in analytical data (e.g., conflicting NMR shifts or GC-MS retention times)?

  • Methodological Answer :

  • NMR : Confirm assignments via 2D experiments (COSY, HSQC) and compare with structurally related carbamates (e.g., tert-butyl or benzyl derivatives) .
  • GC-MS : Cross-validate using alternative columns (e.g., DB-1 for non-polar separation) and internal standards (e.g., ¹³C-labeled analogs) to rule out matrix interference .

Q. How should researchers design toxicity studies for this compound, given structural similarities to carcinogenic carbamates?

  • Methodological Answer : Follow OECD guidelines for in vitro mutagenicity (Ames test) and in vivo carcinogenicity (rodent bioassays). Compare results with ethyl carbamate data, focusing on hepatic metabolism and DNA adduct formation. Use LC-MS/MS to quantify metabolites in biological matrices .

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